molecular formula C13H14N2 B1267527 4-[2-(Pyridin-4-yl)ethyl]aniline CAS No. 6318-70-3

4-[2-(Pyridin-4-yl)ethyl]aniline

Cat. No. B1267527
CAS RN: 6318-70-3
M. Wt: 198.26 g/mol
InChI Key: WKYRHDRKURSPJM-UHFFFAOYSA-N
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Description

“4-[2-(Pyridin-4-yl)ethyl]aniline” is a chemical compound with the empirical formula C13H14N2 . It has a molecular weight of 198.26 . This compound is solid in form .


Molecular Structure Analysis

The molecular structure of “4-[2-(Pyridin-4-yl)ethyl]aniline” can be represented by the SMILES string NC(C=C1)=CC=C1CCC2=CC=NC=C2 . The InChI key for this compound is WKYRHDRKURSPJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-[2-(Pyridin-4-yl)ethyl]aniline” is a solid compound . It has a molecular weight of 198.26 . The empirical formula for this compound is C13H14N2 .

Scientific Research Applications

NLO Applications

  • Nonlinear Optical (NLO) Materials : A study by Draguta et al. (2015) synthesized binary adducts using derivatives similar to 4-[2-(Pyridin-4-yl)ethyl]aniline. These materials were characterized for their potential in NLO applications, demonstrating significant stability and transparency across a wide spectrum range (Draguta, Fonari, Leonova, & Timofeeva, 2015).

Chemical Shift Analysis

  • Chemical Shift Relationships in NMR : Rančić et al. (2014) conducted a study on similar compounds, applying linear free-energy relationships to the 13C NMR chemical shifts. This research provides insights into the electronic substituent effects and molecular conformation, crucial for understanding the behavior of such compounds (Rančić, Trišović, Milčić, Jovanovic, Jovanović, & Marinković, 2014).

Crystal Structure Analysis

  • Crystal Structure Determination : Adeleke and Omondi (2022) reported the crystal structure of a secondary amine closely related to 4-[2-(Pyridin-4-yl)ethyl]aniline. This kind of structural analysis is fundamental in understanding the physical and chemical properties of such compounds (Adeleke & Omondi, 2022).

Organometallic Chemistry

  • Organometallic Complex Synthesis : Dridi, Mechria, and Msaddek (2014) synthesized ligands and palladium complexes using compounds structurally similar to 4-[2-(Pyridin-4-yl)ethyl]aniline, illustrating its relevance in the development of novel organometallic compounds (Dridi, Mechria, & Msaddek, 2014).

Directing Group for Chemical Reactions

  • C-H Amination : Zhao et al. (2017) discovered the use of a similar compound as a removable directing group for C-H amination, mediated by cupric acetate. This finding is significant in synthetic chemistry, especially in functionalizing aromatic compounds (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).

Corrosion Inhibition

  • Corrosion Inhibition : Xu et al. (2015) investigated the corrosion inhibition properties of a pyridine derivative related to 4-[2-(Pyridin-4-yl)ethyl]aniline on mild steel in hydrochloric acid. This study highlights the potential application of such compounds in protecting metals from corrosion (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).

Pharmaceutical Applications

  • Antimicrobial Activities : Various studies have synthesized compounds structurally similar to 4-[2-(Pyridin-4-yl)ethyl]aniline, exploring their antimicrobial properties. These compounds have shown potential in combating bacterial and fungal infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Safety And Hazards

While specific safety and hazard information for “4-[2-(Pyridin-4-yl)ethyl]aniline” is not available, it’s important to handle all chemical compounds with care. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(2-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYRHDRKURSPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283464
Record name 4-[2-(pyridin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pyridin-4-yl)ethyl]aniline

CAS RN

6318-70-3
Record name NSC31685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(pyridin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the EtOAc solution (30 mL) of 4-[2-(4-nitro-phenyl)-vinyl]-pyridine (160 mg, 0.71 mmol) was added palladium on carbon (0.1 g, 50% wet). The suspension was hydrogenated at 50 psi of hydrogen for 2 hours. The mixture was filtered over a celite pad. The filtrate was concentrate to give 4-(2-pyridin-4-yl-ethyl)-phenylamine as a yellow solid (140 mg, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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